molecular formula C9H14O2 B13957392 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid CAS No. 34564-59-5

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid

Cat. No.: B13957392
CAS No.: 34564-59-5
M. Wt: 154.21 g/mol
InChI Key: GOJYHRRKUZBGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives followed by oxidation. For instance, starting with 3,5-dimethylcyclohex-2-ene, the carboxylic acid group can be introduced via oxidation using reagents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions include diketones, alcohols, aldehydes, and various substituted cyclohexene derivatives .

Scientific Research Applications

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylcyclohex-2-ene-1-carboxylic acid
  • 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid
  • 3-Cyclohexene-1-carboxylic acid

Uniqueness

3,5-Dimethylcyclohex-2-ene-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Properties

CAS No.

34564-59-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,5-dimethylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11)

InChI Key

GOJYHRRKUZBGPU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C(C1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.